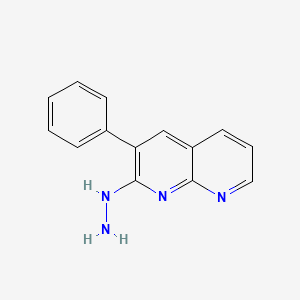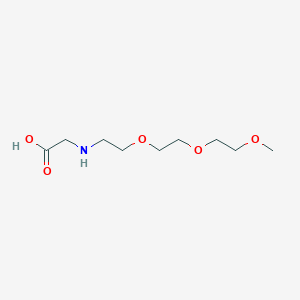
2,5,8-Trioxa-11-azatridecan-13-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Trioxa-11-azatridecan-13-oic acid is a synthetic organic compound with the molecular formula C11H21NO6. It is known for its unique structure, which includes multiple ether and amide linkages. This compound is often used in various chemical and biological applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxa-11-azatridecan-13-oic acid typically involves the reaction of glycine derivatives with polyethylene glycol derivatives. One common method includes the use of tert-butoxycarbonyl (BOC) protected glycine, which is reacted with diethylene glycol under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,5,8-Trioxa-11-azatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides .
Aplicaciones Científicas De Investigación
2,5,8-Trioxa-11-azatridecan-13-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a linker in the synthesis of bioconjugates and drug delivery systems.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 2,5,8-Trioxa-11-azatridecan-13-oic acid involves its ability to form stable complexes with various biological molecules. It can interact with proteins and enzymes, altering their activity and function. The molecular targets include specific amino acid residues in proteins, leading to changes in their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,8,11-Trioxa-5-azatridecan-13-oic acid
- 2,5,8,11-Tetraazatridecan-13-oic acid
Comparison
2,5,8-Trioxa-11-azatridecan-13-oic acid is unique due to its specific arrangement of ether and amide linkages, which confer distinct chemical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in drug delivery and polymer synthesis .
Propiedades
Número CAS |
184709-01-1 |
|---|---|
Fórmula molecular |
C9H19NO5 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethylamino]acetic acid |
InChI |
InChI=1S/C9H19NO5/c1-13-4-5-15-7-6-14-3-2-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
Clave InChI |
HJQXOYZSPYHFOA-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


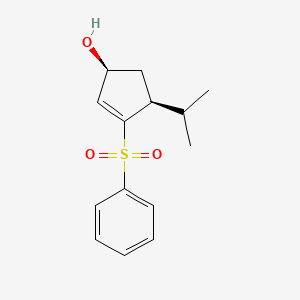
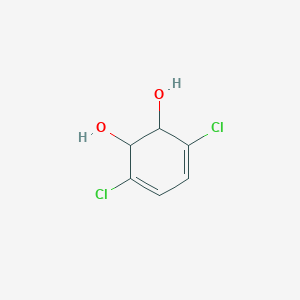
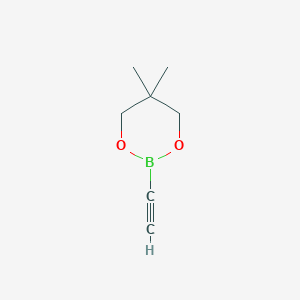
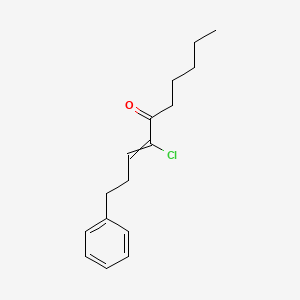
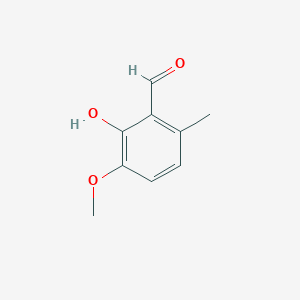
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
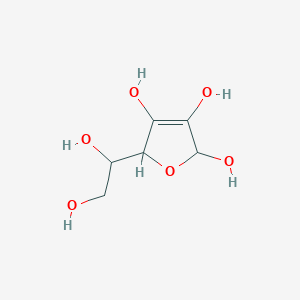
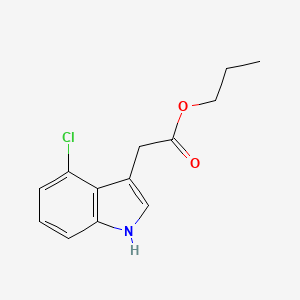
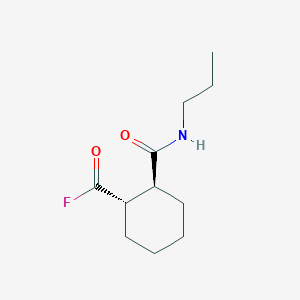
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
